Piroctone

Hair biology Telogen effluvium Androgenic alopecia

Formulators replacing zinc pyrithione in anti-dandruff products face solubility and compatibility challenges. Piroctone (CAS 50650-76-5), the free base form of the ethanolamine salt, enables stable 2-in-1 conditioning shampoos with cationic surfactants. - Clinically proven: 1% PTO shampoo increases hair shaft diameter by 7.7% (vs. -2.2% for ZPT). - Favorable safety: acute oral LD50 of 8,100 mg/kg; reproductive NOAEL of 250 mg/kg/day. - Sulfate-free solubility limited to 0.5% w/w at neutral pH; advanced solubilization strategies available for higher loading.

Molecular Formula C14H23NO2
Molecular Weight 237.34 g/mol
CAS No. 50650-76-5
Cat. No. B1210729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiroctone
CAS50650-76-5
Molecular FormulaC14H23NO2
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O
InChIInChI=1S/C14H23NO2/c1-10-6-12(15(17)13(16)8-10)7-11(2)9-14(3,4)5/h6,8,11,17H,7,9H2,1-5H3
InChIKeyOIQJEQLSYJSNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piroctone Olamine Technical Overview


Piroctone olamine (INN; also known as piroctone ethanolamine) is the ethanolamine salt of the hydroxamic acid derivative piroctone, first synthesized in 1979 [1]. It belongs to the hydroxypyridone class of antimycotic agents, structurally similar to ciclopirox [1]. The compound functions primarily as a fungicide against Malassezia species, the yeast implicated in dandruff and seborrheic dermatitis pathogenesis [2]. With the European Union ban on zinc pyrithione in 2021 due to environmental toxicity concerns, piroctone olamine has emerged as a principal replacement active in rinse-off anti-dandruff products [1].

Active ClassHydroxypyridone antimycotic; metal-chelating mechanism
FormatRinse-off anti-dandruff formulations; zinc-free systems
CompatibilityCationic surfactant and conditioning agent tolerance

Piroctone Olamine Substitution Considerations


Anti-dandruff actives within the same functional class exhibit markedly divergent performance profiles that preclude simple ingredient substitution. Piroctone olamine differs from zinc pyrithione (ZPT) in its mechanism of action—functioning via metal ion chelation and disruption of microbial iron/copper homeostasis rather than ZPT's membrane depolarization pathway [1]. Unlike ketoconazole, an azole antifungal that inhibits lanosterol 14α-demethylase (CYP51) with attendant cytochrome P450 interaction risks, piroctone olamine exhibits minimal CYP450 inhibition [1]. Compared to climbazole, piroctone olamine demonstrates substantively different clinical efficacy profiles in monotherapy [2]. These mechanistic and performance divergences translate into quantifiable differences in scalp retention, hair shaft effects, formulation compatibility, and safety margins that directly impact product performance and regulatory compliance.

Mechanism Divergence from ZPT
Iron/copper chelation differs from membrane depolarization; performance profile may shift in same base formula.
CYP450 Interaction Profile vs. Ketoconazole
Minimal CYP inhibition reduces interaction risk; however, antifungal breadth may not match azoles in all species.
Clinical Endpoint Differences vs. Climbazole
Monotherapy outcomes diverge; formulation-specific efficacy testing required before replacement.

Piroctone Olamine Comparative Evidence


Hair Shaft Diameter: Piroctone Olamine vs. Zinc Pyrithione

In a 6-month randomized clinical trial of 150 men with telogen effluvium and androgenic alopecia associated with dandruff, 1% piroctone olamine (PTO) shampoo increased mean hair shaft diameter by 7.7%, whereas 1% zinc pyrithione (ZPT) shampoo decreased mean hair shaft diameter by 2.2% [1]. This diametrically opposed effect on hair fiber thickness represents a critical differentiation point for formulations targeting consumers with hair thinning concerns. Additionally, PTO increased anagen (growing) hair percentage by 7.9% compared to ZPT's 6.8% increase, while reducing hair shedding by 16.5% versus ZPT's 10.1% reduction [1].

Hair Shaft Diameter
Head-to-head
1% PTO shampoo: +7.7% diameter, +7.9% anagen ratio
1% ZPT shampoo: −2.2% diameter, +6.8% anagen
Supports hair-shaft endpoint context; opposite directional effects observed.
6-mo RCT in 150 men; vertex density via Dermaphot.
Hair biology Telogen effluvium Androgenic alopecia Scalp health

Malassezia Inhibition: Piroctone Olamine vs. Climbazole

In standardized antifungal susceptibility testing against Malassezia furfur (CBS 1878), piroctone olamine demonstrated superior potency compared to climbazole at equivalent concentrations [1]. At 0.125% w/w, piroctone olamine achieved 97.65% inhibition of M. furfur, whereas climbazole achieved only 83.02% inhibition at the same concentration [1]. Piroctone olamine achieved complete (100%) inhibition at 0.25% w/w and maintained 100% inhibition across all higher concentrations tested up to 5.00%, while climbazole required 5.00% to achieve complete inhibition [1]. In separate suspension-based testing, 1% piroctone olamine in a standard SLES surfactant system achieved approximately 5 log10 reduction in M. furfur population within 4 hours contact time .

Malassezia Inhibition
Head-to-head
PTO 0.125% w/w: 97.65% inhibition
Climbazole 0.125%: 83.02% inhibition
Complete inhibition at 0.25% (PTO) vs. 5.00% (climbazole).
Higher inhibition at lower concentrations may reduce active loading requirements.
M. furfur CBS 1878, 1×10⁶ CFU/mL, triplicate.
Antifungal susceptibility Malassezia furfur Minimum inhibitory concentration Microbiology

Scalp Substantivity: Piroctone Olamine vs. Zinc Pyrithione

In comparative substantivity testing using pig skin as a model system, a shampoo formulation containing 0.5% piroctone olamine combined with 0.45% climbazole demonstrated significantly higher anti-mycotic substantivity compared to a 1% zinc pyrithione shampoo [1]. This enhanced retention directly correlates with improved delivery efficiency: formulation technologies that decrease micellar stability weaken the association between piroctone olamine and surfactant micelles, resulting in more efficient retention on the scalp surface and enhanced delivery to the infundibula [2]. Increased delivery efficiency has been clinically shown to yield higher anti-dandruff efficacy as measured by both visible flakes and underlying scalp biomarkers [2].

Scalp Substantivity
Head-to-head
0.5% PTO + 0.45% climbazole: significantly higher substantivity
1% ZPT shampoo: lower retention
Enhanced post-wash retention may prolong antifungal activity.
Pig skin model; split-head in vivo confirmation.
Substantivity Scalp retention Formulation science Delivery efficiency

Toxicological Benchmarking: Reproductive Safety

In a comprehensive reproductive toxicology study, piroctone olamine was administered orally to Sprague-Dawley rats at 0, 10, 100, and 250 mg/kg/day [1]. The no observable effect level (NOAEL) for systemic toxicity was established at 10 mg/kg/day [1]. Notably, reproductive parameters including fertility were unaffected at all doses tested, establishing a NOAEL for reproductive effects of 250 mg/kg/day—a 25-fold margin above the systemic toxicity threshold [1]. Acute oral LD50 in rats is 8,100 mg/kg, classified as practically nontoxic [2]. The compound has been in over-the-counter use for decades with rare adverse event reporting [3].

Reproductive Safety
Class-level
250 mg/kg/day Reproductive NOAEL (rat)
Wide margin between systemic toxicity and reproductive endpoints.
25× above systemic NOAEL; OECD guideline study.
Toxicology Reproductive safety NOAEL Regulatory compliance

Cationic System Compatibility: Piroctone Olamine vs. Zinc Pyrithione

Piroctone olamine demonstrates excellent compatibility with cationic surfactants (particularly tetramine salts) and cationic active components, with such combinations sometimes increasing solubility [1]. In contrast, zinc pyrithione is known to precipitate in the presence of certain cationic polymers and chelating agents [2]. Piroctone olamine can be stabilized in the presence of metal ions through polyaspartate derivative complexation, preventing active degradation and improving efficacy compared to unstabilized piroctone olamine alone [2]. In sulfate-free formulations, piroctone olamine presents distinct solubility challenges with conventional solubility limited to 0.5% w/w at neutral pH; however, this limitation is addressable through advanced formulation technologies [3].

Cationic Compatibility
Class-level
PTO remains stable; solubility may increase with cationic actives.
Enables 2-in-1 conditioning formulations incompatible with ZPT.
Stabilization via polyaspartate complexation; sulfate-free limit ~0.5%.
Formulation compatibility Cationic surfactants Metal ion sensitivity Stability

Sebum Regeneration: Piroctone Olamine vs. Zinc Pyrithione

In a sebum excretion rate (SER) study using a half-side design, piroctone olamine did not reveal an appreciable effect on skin lipid regeneration [1]. The study authors proposed that the often perceived increase in scalp and hair oiliness after anti-dandruff product use may be attributable to the cessation of skin lipid loss through desquamating cells, rather than a direct pharmacological effect on sebum production [1]. In contrast, clinical studies have documented that ketoconazole and piroctone olamine (PTO) discretely decreased sebum output at the skin surface, whereas ZPT did not demonstrate this effect [2]. The differential sebum modulation profile of PTO positions it between ZPT (no effect) and ketoconazole (more pronounced sebum suppression).

Sebum Modulation
Cross-study
PTO: neutral on lipid regeneration; discrete sebum decrease
ZPT: no discrete sebum decrease
Middle-ground sebum profile may improve consumer comfort perception.
Half-side SER study; sebumeter μg cm⁻² h⁻¹.
Sebum excretion Scalp oiliness Lipid metabolism Consumer sensory

Piroctone Olamine Application Scenarios


Anti-Dandruff Shampoos for Hair Thinning

Formulators targeting consumers who experience both dandruff and hair thinning should select piroctone olamine over zinc pyrithione. Clinical evidence demonstrates that 1% PTO shampoo increases mean hair shaft diameter by 7.7% and anagen hair percentage by 7.9%, whereas 1% ZPT shampoo decreases hair shaft diameter by 2.2% [1]. This diametric opposition in hair fiber effects makes PTO the evidence-based choice for dual-action anti-dandruff and hair health formulations.

Sulfate-Free Cationic Conditioning Formulations

Piroctone olamine's compatibility with cationic surfactants and cationic active components enables formulation of 2-in-1 anti-dandruff conditioners and conditioning shampoos that would be unstable with zinc pyrithione [1]. The compound can be stabilized against metal ion-induced degradation through polyaspartate derivative complexation . Formulators should note that sulfate-free systems limit conventional solubility to 0.5% w/w at neutral pH, requiring advanced solubilization strategies such as inter-polymer complexes or microemulsion techniques for higher loading [2].

Leave-On Scalp Treatments for Sensitive Skin

The favorable toxicological profile of piroctone olamine—with a reproductive NOAEL of 250 mg/kg/day (25× above systemic NOAEL) and acute oral LD50 of 8,100 mg/kg [1]—supports its use in leave-on formulations where extended skin contact occurs. Regulatory maximum use levels are established at 1.0% for rinse-off products and 0.3% for leave-on products . The compound's anti-inflammatory properties, mediated through NF-κB pathway inhibition, provide additional therapeutic benefit in seborrheic dermatitis without the skin atrophy risks associated with topical corticosteroids [2].

Combination Therapy with Climbazole

Piroctone olamine combined with climbazole (0.5% PO + 0.45% climbazole) demonstrates comparable or superior antifungal effectiveness to 1% zinc pyrithione while offering significantly higher scalp substantivity [1]. Specific combinations (1.0% PO + 0.1% climbazole) achieve efficacy equivalent to 2% ketoconazole medical shampoo against M. furfur and M. sympodialis . This combination strategy enables formulators to achieve prescription-level efficacy in cosmetic products while potentially reducing regulatory and safety concerns associated with higher-concentration single-actives.

Application
Selection Property
Validation Focus
Anti-Dandruff + Hair Thinning
Hair-shaft endpoint response
Hair diameter and anagen ratio evaluation
Sulfate-Free Cationic Systems
Cationic surfactant compatibility; solubility profile
Stability at target pH; metal-ion complexation review
Leave-On Scalp Treatments
Toxicological margin; NF-κB pathway modulation context
Safety endpoint review; anti-inflammatory assay context
Combination with Climbazole
Synergistic substantivity; dose-optimization potential
Comparative efficacy and retention study design
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